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molecular formula C9H17N3O2 B3102460 9-Azidononanoic acid CAS No. 141779-77-3

9-Azidononanoic acid

Cat. No. B3102460
M. Wt: 199.25 g/mol
InChI Key: CDKGQZWXTZZOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501969B2

Procedure details

10-bromodecanoic acid (1.125 gr, 4.48 mmol) was reacted as described for product 5a to yield 91% of product 5b. 1H-NMR (200 MHz, CDCl3): 1.2-1.5 (m; 10H), 1.5-1.7 (m; 4H), 2.35 (t; J=7.41 Hz; 2H), 3.24 (t; J=6.81 Hz; 2H).
Quantity
1.125 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].[N:14](CCCCCCCCC(O)=O)=[N+:15]=[N-:16]>>[N:14]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[N+:15]=[N-:16]

Inputs

Step One
Name
Quantity
1.125 g
Type
reactant
Smiles
BrCCCCCCCCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CCCCCCCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCCCCCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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